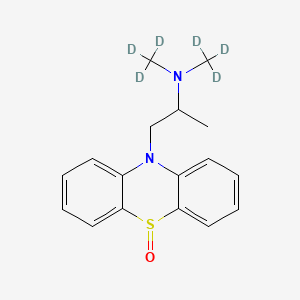

Promethazine Sulfoxide-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Promethazine Sulfoxide-d6 is a deuterated form of Promethazine Sulfoxide, which is a metabolite of Promethazine. Promethazine is a first-generation antihistamine used for the treatment of allergic conditions, nausea, and vomiting. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stable isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Promethazine Sulfoxide-d6 can be synthesized through the oxidation of Promethazine-d6. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Metabolic Formation Pathways

Promethazine Sulfoxide-d6 is principally formed through enzymatic oxidation of Promethazine-d6. Key metabolic insights include:

Table 1: Metabolic Reaction Profile

-

The deuterium atoms at the N,N-dimethyl groups do not participate in the oxidation process but reduce metabolic interference, enhancing detection accuracy .

-

Comparative studies show deuterated forms exhibit similar reaction kinetics to non-deuterated analogs but with marginally slower enzymatic processing due to kinetic isotope effects .

Synthetic Routes

While explicit synthesis protocols for this compound are scarce, its production likely involves:

Table 2: Plausible Synthesis Steps

-

Key intermediates include Promethazine-d6, synthesized by replacing hydrogen atoms with deuterium in the parent compound’s methyl groups.

-

Oxidation typically occurs under mild acidic or neutral conditions to preserve the phenothiazine core .

Chemical Stability and Reactivity

Table 3: Stability Under Controlled Conditions

-

The sulfoxide group (-S=O) renders the compound polar, influencing its solubility in organic solvents like methanol and DMSO .

-

Reduction reactions (e.g., using Zn/HCl) can revert the sulfoxide to the sulfide form, though this is not typically relevant in metabolic contexts .

Comparative Analysis with Non-Deuterated Form

Table 4: Key Differences Between Promethazine Sulfoxide and this compound

Applications De Recherche Scientifique

Analytical Chemistry

Promethazine Sulfoxide-d6 is primarily used as an internal standard in mass spectrometry (MS). The deuterated form allows researchers to accurately quantify promethazine and its metabolites in biological samples, such as blood, plasma, and tissue extracts. The stable isotopic labeling ensures that variations during sample preparation and instrument performance are accounted for, enhancing the reliability of the results.

Method Development

A significant study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for determining promethazine and its metabolites, including this compound. This method was validated for use in swine edible tissues, demonstrating limits of detection (LOD) and quantification (LOQ) for promethazine and its metabolites at 0.05 μg/kg and 0.1 μg/kg, respectively .

| Analyte | LOD (μg/kg) | LOQ (μg/kg) |

|---|---|---|

| Promethazine | 0.05 | 0.1 |

| Promethazine Sulfoxide | 0.05 | 0.1 |

| Monodesmethyl-Promethazine | 0.1 | 0.5 |

Pharmacokinetics

In pharmacokinetic studies, this compound aids in understanding the metabolism and excretion of promethazine within biological systems. Its application allows researchers to track how promethazine is metabolized into its various forms, including Promethazine Sulfoxide, which is crucial for toxicological assessments .

Toxicological Studies

This compound has been utilized in toxicology studies to evaluate the effects of promethazine and its metabolites on different biological systems. The pharmacokinetic profiles generated from these studies help establish safety parameters for drug usage in both clinical settings and food safety monitoring .

Veterinary Medicine

The application of this compound extends into veterinary medicine, particularly in monitoring drug residues in animal-derived foods. The HPLC-MS/MS method developed for swine tissues allows for the detection of promethazine residues, ensuring compliance with food safety regulations .

| Tissue Type | Detection Method | Significance |

|---|---|---|

| Muscle | HPLC-MS/MS | Monitoring drug residues |

| Liver | HPLC-MS/MS | Ensuring food safety |

| Kidney | HPLC-MS/MS | Assessing drug metabolite presence |

Case Studies

Several case studies highlight the effectiveness of using this compound in various applications:

- A study demonstrated the successful quantification of promethazine and its metabolites in swine muscle, liver, kidney, and fat tissues using a validated HPLC-MS/MS method . This research provided critical insights into the pharmacokinetics of promethazine in veterinary contexts.

- Another investigation focused on the abuse potential of promethazine, where this compound was instrumental in analyzing cases of misuse and dependence . The findings underscored the importance of monitoring this compound to prevent adverse health outcomes.

Mécanisme D'action

Promethazine Sulfoxide-d6, like Promethazine, acts as an antagonist of histamine H1 receptors. It blocks the action of histamine, reducing allergic symptoms. Additionally, it has anticholinergic and sedative properties due to its interaction with muscarinic and NMDA receptors. The deuterated form does not alter the mechanism of action but provides a stable isotopic label for analytical purposes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Promethazine: The parent compound, used for treating allergies, nausea, and vomiting.

Promethazine Sulfoxide: The non-deuterated form, a metabolite of Promethazine.

Chlorpromazine: Another phenothiazine derivative with similar antihistamine and antipsychotic properties.

Uniqueness

Promethazine Sulfoxide-d6 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical chemistry. Its deuterated form allows for precise quantification and analysis in complex biological matrices, providing an advantage over non-deuterated analogs .

Activité Biologique

Promethazine Sulfoxide-d6 (PS-d6) is a deuterated derivative of promethazine sulfoxide, a metabolite of the antihistamine promethazine. This compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which enhances the detection and quantification of promethazine and its metabolites in biological samples. This article explores the biological activity of PS-d6, its mechanisms of action, and its applications in research.

This compound has the molecular formula C17D18N2S and a molecular weight of approximately 286.45 g/mol. The compound is characterized by the introduction of deuterated methyl groups, which are achieved through deuteration during synthesis or post-synthetic modification. The chemical structure can be represented as:

Metabolism and Pharmacokinetics

This compound is primarily formed through the oxidative metabolism of promethazine, facilitated by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway results in further transformations into other metabolites such as desmethylpromethazine and hydroxy metabolites.

Key Pharmacokinetic Parameters:

- Absorption: Well absorbed from gastrointestinal tract.

- Distribution: High volume of distribution (~970 L).

- Metabolism: Primarily metabolized to promethazine sulfoxide; minor pathways include desmethylpromethazine.

- Elimination: Excreted via urine as metabolites .

This compound acts primarily as an antagonist at various receptors:

- Histamine H1 receptors

- Post-synaptic mesolimbic dopamine receptors

- Alpha-adrenergic receptors

- Muscarinic receptors

- NMDA receptors

The antagonistic action on histamine H1 receptors contributes to its effectiveness in treating allergic reactions, while its interaction with dopamine and muscarinic receptors supports its use as a sedative and antiemetic agent .

Biological Activity and Research Applications

This compound is utilized extensively in scientific research, particularly in analytical chemistry and pharmacokinetics. Its stable isotopic labeling makes it an ideal internal standard for mass spectrometry, allowing for accurate quantification of promethazine and its metabolites in various biological samples.

Table 1: Comparison of Promethazine and Its Metabolites

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Promethazine | Phenothiazine | Antihistamine with sedative properties; parent compound |

| Promethazine Sulfoxide | Metabolite | Oxidized form; retains some biological activity |

| Desmethylpromethazine | Metabolite | Active metabolite with reduced potency |

| Chlorpromazine | Phenothiazine | Antipsychotic; used for schizophrenia |

| Thioridazine | Phenothiazine | Antipsychotic; notable for unique side effects |

Case Studies

Recent studies have demonstrated the utility of PS-d6 in monitoring drug residues in animal-derived foods. For instance, a study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify promethazine and its metabolites in swine tissues. The method achieved limits of detection (LOD) for promethazine and PS-d6 at 0.05 μg/kg, showcasing its sensitivity and reliability for food safety monitoring .

Propriétés

IUPAC Name |

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCLFIFAFHQIX-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.